molecular formula C10H11ClN2O3 B8474444 5-Chloro-2-morpholin-4-ylisonicotinic acid

5-Chloro-2-morpholin-4-ylisonicotinic acid

Cat. No. B8474444
M. Wt: 242.66 g/mol
InChI Key: NEFDZXWVRNRUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-morpholin-4-ylisonicotinic acid is a useful research compound. Its molecular formula is C10H11ClN2O3 and its molecular weight is 242.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-morpholin-4-ylisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-morpholin-4-ylisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-2-morpholin-4-ylisonicotinic acid

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

5-chloro-2-morpholin-4-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H11ClN2O3/c11-8-6-12-9(5-7(8)10(14)15)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15)

InChI Key

NEFDZXWVRNRUGR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C(=C2)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,5-Dichloroisonicotinic acid, prepared by the method of E. Marzi, A. Bigi, M. Schlosser, Eur. J. Org. Chem. 2001, 1371–1376, (1.6 g, 0.0083 mol) and morpholine (10.9 g, 0.125 mol) in 4 mL of N,N-dimethylacetamide were heated at 80° C. for 4 days. The volatiles were removed under vacuum and the resulting yellow solid partitioned between water and Et2O. The aqueous layer was acidified to pH=1.5 using an aqueous solution of HCl and extracted once with Et2O (25 mL) and three times with CH2Cl2 (25 mL). The organic extracts were combined and the solvents removed under vacuum. The resulting yellow solid was crystallized from MeOH to afford the title compound 1.07 g (yield: 34%). 1H NMR (300 MHz, d6-DMSO): δ 3.45 (t, 4H, J=4.8 Hz), 3.67 (t, 4H, J=4.8 Hz), 7.06 (s, 1H), 8.21 (s, 1H), 13.79 (s (broad), 1H). 13C HMR (100 MHz, d6-DMSO): δ 45.6, 66.4, 107.3, 116.1, 141.3, 148.3, 158.5, 166.8. M+1=243.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
34%

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